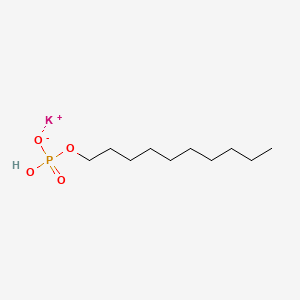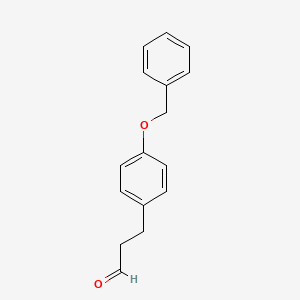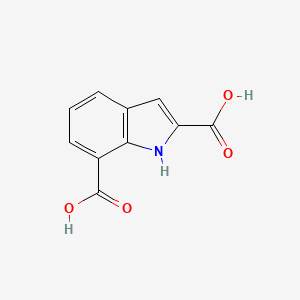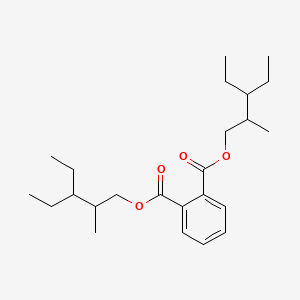
1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters, also known as DHNUP, is a mixture of 6 components that belongs to a family of chemicals called phthalates . It is a colorless, oily liquid .
Synthesis Analysis
DHNUP is commercially produced by catalyzed esterification of phthalic anhydride with C7-9 alcohol blend utilizing batch or continuous processes. The individual process steps consist of a reaction step, excess alcohol removal, drying, and filtration. The final product has a phthalate ester content of well above 99.5% .Molecular Structure Analysis
A phthalate ester (PE) molecule is produced by esterifying one molecule of benzenedicarboxylic acid (phthalic anhydride) with two alcohol molecules . The length of the alkyl chains varies by substance, but the total carbon number of the longest linear C-chain (or backbone chain) is predominantly C7 or greater .Chemical Reactions Analysis
The critical toxicological effects of PEs are development and reproduction. These aspects are very structure dependent, and are associated with molecules with a 4 to 6 carbon backbone .Physical And Chemical Properties Analysis
DHNUP is a colorless, oily liquid . Due to similar chemical structure, category members are generally similar with respect to select physico-chemical properties or display an expected trend .Mecanismo De Acción
By contrast, PEs with 7 or more backbone carbons produce no detectable effects in reproduction and no adverse effects on development . From a very large toxicology database for phthalate esters, a structure activity can be demonstrated that best relates to the linear portion of the phthalate ester, rather than total carbon number .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
68515-41-3 |
|---|---|
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |
Clave InChI |
KRGVDPMPDFERJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
SMILES canónico |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
Otros números CAS |
68515-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



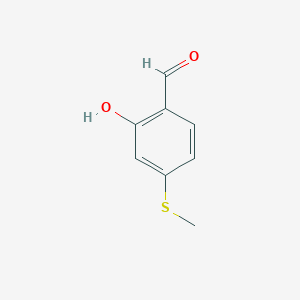


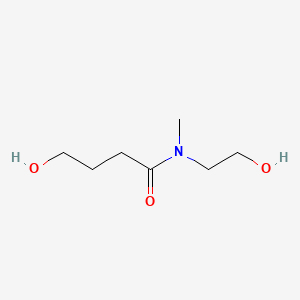
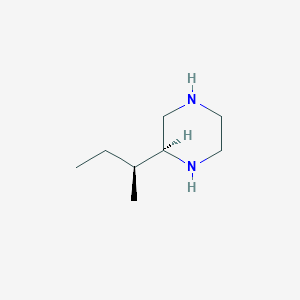
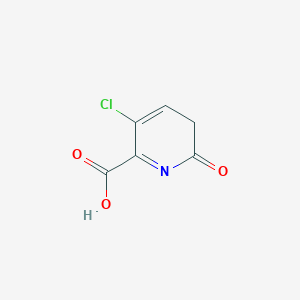
![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)

